(5Z)-5-(2,4-dimethoxybenzylidene)-2-phenyl-3,5-dihydro-4H-imidazol-4-one
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Overview
Description
4-[(Z)-1-(2,4-DIMETHOXYPHENYL)METHYLIDENE]-2-PHENYL-1H-IMIDAZOL-5-ONE is a synthetic organic compound known for its unique structural properties and potential applications in various fields of scientific research. This compound is characterized by the presence of an imidazole ring, which is a five-membered ring containing two nitrogen atoms, and a phenyl group, which is a benzene ring attached to the imidazole ring. The compound also contains two methoxy groups (-OCH3) attached to the phenyl ring, which can influence its chemical reactivity and biological activity.
Preparation Methods
The synthesis of 4-[(Z)-1-(2,4-DIMETHOXYPHENYL)METHYLIDENE]-2-PHENYL-1H-IMIDAZOL-5-ONE typically involves the reaction of 4-hydroxy-3,5-dimethoxybenzaldehyde with thiosemicarbazide in the presence of glacial acetic acid as a catalyst . This reaction leads to the formation of the precursor compound, which can then undergo further chemical modifications to yield the final product. The structure of the compound is confirmed using various analytical techniques such as elemental analysis, FT-IR, 1H-NMR, 13C-NMR, and mass spectrometry .
Chemical Reactions Analysis
4-[(Z)-1-(2,4-DIMETHOXYPHENYL)METHYLIDENE]-2-PHENYL-1H-IMIDAZOL-5-ONE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups using appropriate reagents and conditions.
Condensation: The compound can participate in condensation reactions with other carbonyl compounds to form larger molecules.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
4-[(Z)-1-(2,4-DIMETHOXYPHENYL)METHYLIDENE]-2-PHENYL-1H-IMIDAZOL-5-ONE has several applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-[(Z)-1-(2,4-DIMETHOXYPHENYL)METHYLIDENE]-2-PHENYL-1H-IMIDAZOL-5-ONE involves its interaction with specific molecular targets and pathways within biological systems. For example, the compound has been shown to inhibit the activity of certain enzymes, such as the MurB protein of Staphylococcus aureus, by binding to their active sites . This inhibition can disrupt essential cellular processes, leading to antimicrobial effects. Additionally, the compound’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress.
Comparison with Similar Compounds
4-[(Z)-1-(2,4-DIMETHOXYPHENYL)METHYLIDENE]-2-PHENYL-1H-IMIDAZOL-5-ONE can be compared with other similar compounds, such as:
4-[(3,4-dimethoxyphenyl)methylidene]-2-phenyl-4,5-dihydro-1,3-oxazol-5-one: This compound has a similar structure but contains an oxazole ring instead of an imidazole ring.
2-{[(4-Hydroxy-3,5-dimethoxyphenyl)methylidene]hydrazinylidene}-4-oxo-1,3-thiazolidin-5-yl acetic acid: This compound contains a thiazolidinone ring and has been studied for its antimicrobial and antioxidant activities.
The uniqueness of 4-[(Z)-1-(2,4-DIMETHOXYPHENYL)METHYLIDENE]-2-PHENYL-1H-IMIDAZOL-5-ONE lies in its specific structural features and the diverse range of reactions it can undergo, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C18H16N2O3 |
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Molecular Weight |
308.3 g/mol |
IUPAC Name |
(4Z)-4-[(2,4-dimethoxyphenyl)methylidene]-2-phenyl-1H-imidazol-5-one |
InChI |
InChI=1S/C18H16N2O3/c1-22-14-9-8-13(16(11-14)23-2)10-15-18(21)20-17(19-15)12-6-4-3-5-7-12/h3-11H,1-2H3,(H,19,20,21)/b15-10- |
InChI Key |
TXTNTWDLHLGLNF-GDNBJRDFSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1)/C=C\2/C(=O)NC(=N2)C3=CC=CC=C3)OC |
Canonical SMILES |
COC1=CC(=C(C=C1)C=C2C(=O)NC(=N2)C3=CC=CC=C3)OC |
Origin of Product |
United States |
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